molecular formula C12H14BrNO3S B6644826 1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid

1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid

Cat. No. B6644826
M. Wt: 332.22 g/mol
InChI Key: FSHSPOXMOATLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid, also known as BTCP, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of the dopamine transporter, making it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid works by binding to the dopamine transporter and preventing the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine concentration in the synaptic cleft, which can have various effects on the brain depending on the location of the dopamine receptors. For example, increased dopamine in the striatum can lead to improved motor function, while increased dopamine in the prefrontal cortex can improve attention and focus.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid are largely dependent on the location of the dopamine receptors in the brain. In general, increased dopamine levels can lead to improved mood, motivation, and cognitive function. However, excessive dopamine release can lead to addiction and other adverse effects.

Advantages and Limitations for Lab Experiments

1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid is a useful tool for studying the role of the dopamine transporter in various neurological disorders. Its potency and selectivity make it a valuable compound for pharmacological studies. However, its potential toxicity and side effects must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on 1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid. One area of interest is the development of more selective dopamine transporter inhibitors that can target specific subtypes of dopamine receptors. Another area of interest is the use of 1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid in combination with other drugs for the treatment of neurological disorders. Finally, further studies are needed to fully understand the long-term effects of 1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid on the brain and its potential for addiction and other adverse effects.

Synthesis Methods

The synthesis of 1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid involves the reaction of 3-methylpiperidine-2,6-dione with 5-bromothiophene-3-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes 1-(5-Bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, ADHD, and drug addiction.

properties

IUPAC Name

1-(5-bromothiophene-3-carbonyl)-3-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c1-7-3-2-4-14(10(7)12(16)17)11(15)8-5-9(13)18-6-8/h5-7,10H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHSPOXMOATLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1C(=O)O)C(=O)C2=CSC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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